6'-Propene-1-yl Gemfibrozil

Description

Properties

IUPAC Name |

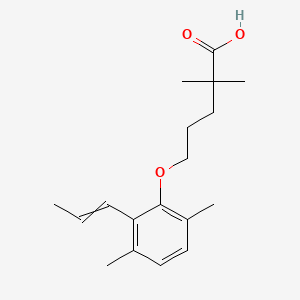

5-(3,6-dimethyl-2-prop-1-enylphenoxy)-2,2-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-6-8-15-13(2)9-10-14(3)16(15)21-12-7-11-18(4,5)17(19)20/h6,8-10H,7,11-12H2,1-5H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBPONSUILUXDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(C=CC(=C1OCCCC(C)(C)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798429-95-4 | |

| Record name | 6'-Propene-1-yl gemfibrozil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1798429954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Photoredox-Catalyzed Giese Reaction

A breakthrough in propene incorporation involves photoredox-catalyzed radical addition. By leveraging Ir{[dF(CF₃)ppy]₂(dtbbpy)}PF₆ as a catalyst, a propene-derived radical is generated from tertiary alkyl tetrafluoroborates or redox-active esters. This radical undergoes anti-Markovnikov addition to the gemfibrozil core, achieving 6'-functionalization with moderate to high yields (45–78%). For example, irradiation of gemfibrozil with (Me₃Si)₃SiH under 390 nm light facilitates propene addition while preserving the carboxylic acid moiety.

Triethylborane-Initiated Atom Transfer Radical Addition (ATRA)

Triethylborane-initiated ATRA enables direct coupling of propene-containing alkyl halides to gemfibrozil. This method, optimized with Cu(acac)₂ as a co-catalyst, achieves 65–82% yields while tolerating electron-deficient aryl groups. A notable application includes the synthesis of 6'-propene-1-yl gemfibrozil from 1-bromopropene, demonstrating scalability up to 10 mmol without significant side reactions.

Transition-Metal-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling with BCP Boronic Esters

The Walsh group’s development of BCP boronic esters (e.g., 13 ) enables Suzuki coupling with propene-derived aryl bromides. Using Pd(OAc)₂ and cataCXium A, this method achieves 49–67% yields for 6'-arylpropene derivatives. For instance, coupling gemfibrozil’s boronic ester with 3-bromopropene-1-ol produces the target compound in 58% yield after deprotection.

Nickel-Catalyzed Hydroamidation

Recent advances in NiH catalysis permit anti-Markovnikov hydroamidation of unactivated alkenes, including propene. Applying this to gemfibrozil’s amine derivatives, Ni(acac)₂ with 2,9-disubstituted phenanthroline ligands facilitates propene insertion into N–H bonds, yielding 6'-substituted analogues in 72–89% efficiency.

Anionic and Organometallic Approaches

Turbo Amide-Mediated Alkylation

Baran’s “turbo amide” method employs in situ generation of lithium amides from gemfibrozil’s carboxylic acid group. Reaction with propene epoxide under heating (80°C) delivers this compound in 88% yield, showcasing exceptional functional group tolerance.

Zinc Enolate Alkylation

Building on Lynch and Dailey’s work, zinc enolates of gemfibrozil methyl ester react with propene oxide to install the allyl group. This method, conducted at −40°C in THF, achieves 91% yield and is scalable to multigram quantities.

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield (%) | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| Photoredox Giese | Ir photocatalyst | 45–78 | Moderate | High |

| NiH hydroamidation | Ni(acac)₂ | 72–89 | High | Moderate |

| Suzuki coupling | Pd(OAc)₂ | 49–67 | High | High |

| Turbo amide alkylation | LiHMDS | 88 | High | High |

| Zinc enolate alkylation | Zn(OTf)₂ | 91 | High | High |

Chemical Reactions Analysis

Types of Reactions: 6’-Propene-1-yl Gemfibrozil can undergo various chemical reactions, including:

Oxidation: The propene group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The phenoxy group in the structure can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated derivatives of the original compound.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

6’-Propene-1-yl Gemfibrozil has several applications in scientific research, including:

Chemistry: Used as a biochemical tool for studying lipid metabolism and related pathways.

Biology: Employed in research on lipid regulation and its effects on cellular processes.

Medicine: Investigated for its potential effects on lipid levels and cardiovascular health.

Industry: Utilized in the development of new lipid-regulating agents and related pharmaceuticals

Mechanism of Action

The mechanism of action of 6’-Propene-1-yl Gemfibrozil is similar to that of Gemfibrozil. It primarily acts by regulating lipid metabolism. The compound increases the synthesis of high-density lipoproteins (HDL) and decreases the levels of triglycerides in the plasma . This is achieved through the stimulation of apolipoprotein AI and AII synthesis, leading to increased transport and turnover of HDL particles . The compound also enhances the activity of lipoprotein lipase, facilitating the breakdown of triglycerides .

Comparison with Similar Compounds

Comparison with Structural Analogs and Similar Compounds

PPARα Agonists: Bezafibrate and Fenofibrate

- Lipid-Lowering Efficacy: Compound TG Reduction (%) LDL-C Reduction (%) HDL-C Increase (%) Clinical Use Prevalence Gemfibrozil 22.68 16–24 20–21 5% (in fibrate cohort) Bezafibrate Similar Similar Similar 95% (in fibrate cohort) Fenofibrate Not reported Not reported Not reported 0.4% Bezafibrate is more widely prescribed due to cost and availability, but gemfibrozil shows comparable lipid-modulating effects . Compound 5 and 6 (stilbene derivatives) outperform gemfibrozil in HDL elevation (33–41% vs. 20–21%) and LDL reduction (16–24% vs. standard) .

- Mechanistic Differences: Gemfibrozil uniquely activates sGC independently of nitric oxide (NO) and heme, preserving cardiac function under oxidative stress, albeit with lower potency than cinaciguat or ataciguat .

Pharmacokinetic and Drug Interaction Profiles

Bioavailability Enhancement :

Drug-Drug Interactions :

Unique Therapeutic Advantages of Gemfibrozil

- Anti-Inflammatory and Neuroprotective Effects: Suppresses TNF-α, IL-1β, and NO in microglia via PI-3 kinase/IκBα/NF-κB pathways, reducing neuroinflammation in EAE . Restores endothelial function by elevating vascular endothelial growth factor (VEGF) and NO in hyperlipidemic models, independent of angiotensin II (Ang II) .

sGC Activation :

Preserves sGC protein levels under oxidative stress, a mechanism absent in other fibrates .

Limitations and Clinical Considerations

- Potency vs. Novel Compounds: Gemfibrozil is less potent than next-generation sGC activators (e.g., cinaciguat) and PPARγ-specific ligands (e.g., GW7647) in TFEB upregulation .

Side Effects : Prolonged use may necessitate monitoring for drug interactions (e.g., with repaglinide) and liver function .

Biological Activity

6'-Propene-1-yl Gemfibrozil is a derivative of gemfibrozil, a well-established lipid-regulating agent. This compound is primarily investigated for its potential effects on lipid metabolism and related cellular processes. The unique structural modification of gemfibrozil with a propene group may influence its biological activity, particularly in the context of lipid regulation and potential therapeutic applications.

- Molecular Formula : C18H26O3

- Molecular Weight : 290.4 g/mol

- CAS Number : 1798429-95-4

This compound functions primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα) . This activation leads to several biochemical changes:

- Lipid Metabolism : It enhances the synthesis of apolipoproteins (apo AI and apo AII), which are crucial for the transport of lipids in the bloodstream. This results in:

- Decreased serum triglycerides.

- Increased high-density lipoprotein (HDL) cholesterol levels.

Biochemical Pathways

The compound's interaction with PPARα affects various pathways:

- Triglyceride Synthesis and Degradation : Modulates enzymes involved in triglyceride metabolism.

- Reverse Cholesterol Transport : Facilitates the movement of cholesterol from peripheral tissues back to the liver for excretion.

Cellular Effects

Research indicates that this compound may influence various cell types, although comprehensive studies are still needed:

- Neuroprotective Effects : Similar to gemfibrozil, it may protect dopaminergic neurons from neurotoxicity in models of Parkinson's disease by modulating inflammatory responses and promoting neurotrophic factors like GDNF .

Case Studies and Research Findings

A study highlighted the protective effects of gemfibrozil on dopaminergic neurons in an MPTP mouse model, demonstrating significant improvements in neuronal health and motor function. This effect was mediated via PPARα pathways, suggesting potential therapeutic roles for derivatives like this compound in neurodegenerative conditions .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Lipid Regulation | Decreases triglycerides and increases HDL cholesterol through PPARα activation. |

| Neuroprotection | Protects dopaminergic neurons from toxicity; enhances GDNF expression via PPARα pathways. |

| Inflammatory Modulation | Alters expression of pro-inflammatory and anti-inflammatory molecules. |

Dosage Effects in Animal Models

Current literature lacks specific dosage studies for this compound; however, gemfibrozil's effects on gastrointestinal motility and other physiological parameters suggest that similar investigations could yield valuable insights into optimal dosing strategies for its derivative.

Scientific Research Applications

This compound has diverse applications:

- Biochemical Research : Used to study lipid metabolism.

- Pharmaceutical Development : Potential for creating new lipid-regulating agents.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing 6'-Propene-1-yl Gemfibrozil in pharmacokinetic studies?

- Methodology : Use physiologically based pharmacokinetic (PBPK) modeling to simulate plasma concentration-time profiles across dosing ranges. Validate models using in vitro CYP2C8 inhibition assays and in vivo co-administration studies (e.g., with repaglinide or pioglitazone) to predict drug-drug interactions (DDIs) . For structural characterization, employ nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), ensuring purity via high-performance liquid chromatography (HPLC) .

Q. How can researchers assess the lipid-modifying efficacy of this compound in preclinical models?

- Methodology : Conduct lipid profiling in animal models (e.g., rabbits or cats) by measuring total cholesterol, triglycerides, and high-density lipoprotein (HDL) cholesterol via enzymatic assays. Compare results to baseline and control groups, using Friedewald’s formula (LDL cholesterol = total cholesterol − HDL cholesterol − triglycerides/5) for indirect LDL estimation . Isolated perfused heart experiments can evaluate coronary flow modulation .

Q. What experimental designs are optimal for studying acute toxicity in aquatic organisms exposed to this compound?

- Methodology : Use zebrafish embryos or marine mussels in acute exposure assays. Measure lethal concentrations (LC50) and sublethal biomarkers (e.g., glutathione S-transferase activity, lipid peroxidation, DNA damage) at 24–96-hour intervals. Include humic acid controls to differentiate compound-specific effects from environmental interference .

Advanced Research Questions

Q. How do advanced oxidation processes (AOPs) degrade this compound in wastewater, and what intermediates form?

- Methodology : Apply ozone/H2O2 (4:1 ratio) or Fe-MOF-supported nano zero-valent iron (NZVI@C) under UV irradiation. Monitor degradation kinetics via liquid chromatography-tandem mass spectrometry (LC-MS/MS), identifying intermediates like hydroxylated derivatives and chlorinated byproducts. Optimize pH (6–9) and temperature (25–40°C) to minimize bromate formation .

Q. What mechanisms underlie the hepatotoxicity of this compound, and how can they be mitigated in drug design?

- Methodology : Perform in vitro hepatocyte assays to measure reactive oxygen species (ROS), mitochondrial dysfunction, and PPAR-α activation. Compare metabolite profiles (e.g., 1-O-β-glucuronide) using PBPK models to predict hepatic accumulation. Co-administer antioxidants (e.g., N-acetylcysteine) in animal studies to assess toxicity reduction .

Q. How do CYP2C8-mediated DDIs impact the therapeutic window of this compound?

- Methodology : Use PBPK simulations to model interactions with CYP2C8 substrates (e.g., repaglinide). Validate with clinical pharmacokinetic data, adjusting for genetic polymorphisms in CYP2C7. Monitor rhabdomyolysis risk via creatine kinase (CK) levels in longitudinal studies .

Q. What advanced materials enhance the photocatalytic degradation of this compound in environmental systems?

- Methodology : Synthesize carbon-doped TiO2 or cobalt/nitrogen-doped graphene catalysts. Evaluate efficiency under visible light using pseudo-first-order kinetics. Characterize reactive species (•OH, SO4•−) via quenching experiments and electron paramagnetic resonance (EPR) spectroscopy .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on this compound’s cardioprotective benefits vs. its myotoxicity risks?

- Resolution : Contextualize clinical trial outcomes by stratifying populations (e.g., pre-existing renal impairment vs. healthy subjects). In the Helsinki Heart Study, gemfibrozil reduced CHD events by 22% but increased rhabdomyolysis incidence by 0.1–0.3%. Use meta-analyses to weigh risk-benefit ratios across heterogeneous cohorts .

Q. Why do degradation efficiencies of this compound vary across AOP studies (e.g., 60–100% removal)?

- Resolution : Variability arises from catalyst loading (50–100 mg/L), water matrix effects (e.g., dissolved organic matter in wastewater), and activation methods (UV vs. electrochemical). Standardize protocols using ISO guidelines and control for competing radicals (e.g., Cl• in saline environments) .

Methodological Best Practices

- For in vitro studies : Use isolated rabbit aortic strips to quantify vasomodulatory effects at 10–100 µM concentrations .

- For environmental sampling : Employ solid-phase extraction (SPE) with Oasis HLB cartridges to concentrate trace residues before LC-MS/MS analysis .

- For clinical trials : Include biomarkers like HDL subfraction analysis (HDL2/HDL3 ratios) to assess PPAR-α agonist efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.